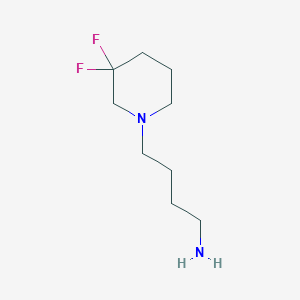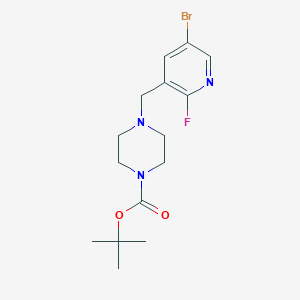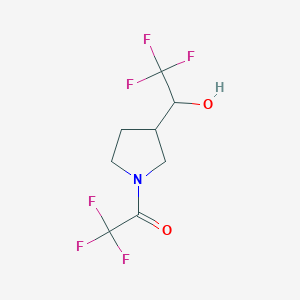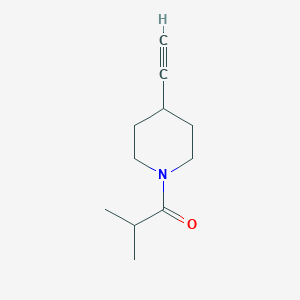
Biotin-PEG4-CH2COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotina-PEG4-CH2COOH es un reactivo de biotinilación que consiste en biotina, un espaciador de polietilenglicol (PEG) y un grupo ácido carboxílico. La biotina es una pequeña vitamina natural que se une con alta afinidad a las proteínas avidina y estreptavidina. El espaciador PEG imparte solubilidad en agua a la molécula biotinilada, lo que la hace útil en diversas aplicaciones biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Biotina-PEG4-CH2COOH generalmente implica la conjugación de biotina con un espaciador PEG y un grupo ácido carboxílico. Un método común es comenzar con biotina y hacerla reaccionar con un derivado de PEG que tenga un grupo reactivo, como un éster de N-hidroxisuccinimida (NHS). La reacción se lleva a cabo en un solvente orgánico como dimetilsulfóxido (DMSO) o dimetilformamida (DMF) en condiciones suaves (pH 7-9) para formar un enlace amida .
Métodos de producción industrial
En entornos industriales, la producción de Biotina-PEG4-CH2COOH sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactores automatizados y sistemas de purificación para asegurar un alto rendimiento y pureza. El producto final generalmente se liofiliza y se almacena a bajas temperaturas para mantener la estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
Biotina-PEG4-CH2COOH puede sufrir diversas reacciones químicas, incluyendo:
Sustitución nucleofílica: El grupo ácido carboxílico puede reaccionar con nucleófilos para formar ésteres o amidas.
Química de clic: El espaciador PEG puede participar en reacciones de cicloadición azida-alquino catalizadas por cobre (CuAAC).
Reactivos y condiciones comunes
Sustitución nucleofílica: Los reactivos comunes incluyen alcoholes o aminas, y la reacción generalmente se lleva a cabo en presencia de un agente de acoplamiento como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC).
Química de clic: La reacción requiere un catalizador de cobre y una molécula que contenga azida.
Productos principales
Ésteres y amidas: Formado a partir de reacciones de sustitución nucleofílica.
Triazoles: Formado a partir de reacciones de química de clic.
Aplicaciones Científicas De Investigación
Biotina-PEG4-CH2COOH tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado para la biotinilación de moléculas pequeñas y polímeros para facilitar su detección y purificación.
Mecanismo De Acción
Biotina-PEG4-CH2COOH ejerce sus efectos a través de la unión de alta afinidad de la biotina a las proteínas avidina o estreptavidina. Esta interacción es rápida y estable, lo que permite la captura y detección eficientes de moléculas biotiniladas. El espaciador PEG mejora la solubilidad y reduce la impedancia estérica, facilitando el proceso de unión .
Comparación Con Compuestos Similares
Compuestos similares
Biotina-PEG4-Éster NHS: Similar en estructura pero contiene un grupo éster NHS en lugar de un grupo ácido carboxílico.
Biotina-PEG4-DBCO: Contiene un grupo dibenzociclooctino (DBCO), lo que lo hace adecuado para la química de clic sin cobre
Singularidad
Biotina-PEG4-CH2COOH es único debido a su grupo ácido carboxílico, que permite la conjugación versátil con diversos nucleófilos. El espaciador PEG proporciona una mayor solubilidad y una menor agregación en comparación con los reactivos de biotinilación con espaciadores de hidrocarburos .
Propiedades
Fórmula molecular |
C20H35N3O8S |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C20H35N3O8S/c24-17(4-2-1-3-16-19-15(14-32-16)22-20(27)23-19)21-5-6-28-7-8-29-9-10-30-11-12-31-13-18(25)26/h15-16,19H,1-14H2,(H,21,24)(H,25,26)(H2,22,23,27) |
Clave InChI |
WXNAEKQNQXXLGE-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCC(=O)O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(propan-2-yl)-1H-indol-7-yl]methanamine](/img/structure/B12074745.png)










![2-[3-(Aminomethyl)-4-bromophenoxy]acetamide](/img/structure/B12074807.png)
